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molecular formula C8H10BrN B189024 4-Bromo-2,5-dimethylaniline CAS No. 30273-40-6

4-Bromo-2,5-dimethylaniline

Cat. No. B189024
M. Wt: 200.08 g/mol
InChI Key: CXPJJDQQLXEYPM-UHFFFAOYSA-N
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Patent
US06638646B2

Procedure details

316 g of 2-bromo-5-nitro-p-xylene were dissolved in 3000 ml of methanol, freshly produced Raney nickel (about 4 g) was added under a vigorous stream of N2, and the mixture was heated to reflux with vigorous stirring. 275 ml of hydrazine hydrate (80% in water) were then slowly added dropwise. When the dropwise addition was complete (duration about 5 hours), the mixture was refluxed for about a further 6 hours. The catalyst was filtered off, the methanol was removed in a rotary evaporator, the residue was taken up in ethyl acetate, and the solution was washed by shaking with water, dried and re-evaporated in a rotary evaporator. The resultant crude product was recrystallized from heptane, giving 238 g (87%) of pale-green crystals.
Quantity
316 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
275 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-])=O)=[CH:4][C:3]=1[CH3:12].N#N.O.NN>CO.[Ni]>[NH2:9][C:5]1[CH:4]=[C:3]([CH3:12])[C:2]([Br:1])=[CH:7][C:6]=1[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
316 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C)[N+](=O)[O-])C
Name
Quantity
3000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
275 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
4 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
by shaking with water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with vigorous stirring
ADDITION
Type
ADDITION
Details
When the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for about a further 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the methanol was removed in a rotary evaporator
WASH
Type
WASH
Details
the solution was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
re-evaporated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The resultant crude product was recrystallized from heptane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)C)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 238 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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